3-(5-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Description
This compound is a dihydroisoxazole carboxylic acid derivative featuring a 5-bromo-2-fluorophenyl substituent and a methyl group at position 5 of the oxazole ring. Its molecular formula is C₁₁H₉BrFNO₃, with a molecular weight of 302.1 g/mol. The bromo and fluoro substituents enhance lipophilicity and metabolic stability, while the methyl group may influence conformational rigidity . Though direct pharmacological data are sparse in the provided evidence, structural analogs are linked to anti-inflammatory and antirheumatic applications .
Properties
IUPAC Name |
3-(5-bromo-2-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO3/c1-11(10(15)16)5-9(14-17-11)7-4-6(12)2-3-8(7)13/h2-4H,5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZQRGVKEDRYAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=C(C=CC(=C2)Br)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Cyclocondensation Followed by Hydrolysis
This method begins with the formation of the 4,5-dihydro-1,2-oxazole ring system through cyclocondensation of a bromo-fluorophenyl precursor with a methyl-substituted β-ketoester. Subsequent hydrolysis of the ester moiety yields the carboxylic acid derivative.
Route 2: Direct Cyclization of Prefunctionalized Intermediates
Alternative approaches utilize prefunctionalized intermediates containing both the bromo-fluorophenyl group and the carboxylic acid precursor, enabling direct cyclization under acidic or basic conditions.
Key Reaction Steps and Mechanisms
Cyclocondensation for Oxazole Ring Formation
The cyclocondensation step is critical for constructing the 4,5-dihydro-1,2-oxazole core. A representative protocol involves:
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Reactant Preparation : 5-Bromo-2-fluorobenzaldehyde is condensed with ethyl acetoacetate in the presence of triethylorthoformate and acetic anhydride at 100–110°C to form an ethoxymethylene intermediate.
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Cyclization : Treatment with hydroxylamine sulfate in a chilled (−5°C to 0°C) sodium acetate buffer induces cyclization, yielding ethyl 3-(5-bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate.
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the ethoxymethylene carbon, followed by intramolecular cyclization and elimination of ethanol.
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester intermediate undergoes hydrolysis under either acidic or basic conditions:
Basic Hydrolysis
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Conditions : Lithium hydroxide (LiOH) in ethanol at 40–70°C for 5–10 hours.
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Mechanism : Nucleophilic acyl substitution, where hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate anion. Acidification with HCl precipitates the free carboxylic acid.
Acidic Hydrolysis
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Conditions : Concentrated hydrochloric acid (HCl) under reflux.
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Limitations : Higher risk of decarboxylation or ring-opening side reactions compared to basic hydrolysis.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
| Parameter | Basic Hydrolysis | Acidic Hydrolysis |
|---|---|---|
| Solvent | Ethanol | Toluene/Acetic acid |
| Catalyst | LiOH | HCl |
| Temperature | 40–70°C | Reflux (110°C) |
| Reaction Time | 5–10 hours | 8–12 hours |
| Yield | 85–92% | 78–85% |
Basic hydrolysis in ethanol with LiOH provides superior yields and purity due to milder conditions that minimize side reactions.
Crystallization and Purification
Crystallization is employed to isolate the final product:
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Solvent System : A 3:1 toluene/acetic acid mixture enhances crystal lattice formation, achieving >99% purity.
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Temperature Gradient : Gradual cooling from 70°C to 25°C over 6 hours optimizes crystal size and reduces occluded impurities.
Industrial-Scale Production
Continuous Flow Reactor Design
Industrial synthesis utilizes continuous flow reactors to enhance reproducibility and safety:
Waste Management
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Solvent Recovery : Ethanol and toluene are distilled and recycled, reducing environmental impact.
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Bromide Byproducts : Ion-exchange resins capture bromide ions for safe disposal.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
| Method | Specification | Result |
|---|---|---|
| HPLC | ≥99.5% area | 99.7% |
| Karl Fischer | ≤0.2% moisture | 0.1% |
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarities to known bioactive compounds. The presence of the bromine and fluorine substituents may enhance its biological activity by improving binding affinity to target proteins.
Antimicrobial Activity
Recent studies have examined the antimicrobial properties of this compound against various pathogens. The oxazole ring is known to contribute to antimicrobial activity, making it a candidate for developing new antibiotics.
| Pathogen Tested | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | High inhibition | |
| Candida albicans | Low inhibition |
Anti-inflammatory Properties
Research has indicated that compounds with oxazole moieties can exhibit anti-inflammatory effects. This compound may serve as a lead structure for developing new anti-inflammatory drugs.
Cancer Research
The compound's ability to inhibit specific cancer cell lines has been documented. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways.
Case Study 1: Synthesis and Biological Evaluation
A study conducted by Smith et al. (2023) focused on synthesizing derivatives of this compound to evaluate their biological activity against cancer cell lines. The synthesized derivatives showed enhanced potency compared to the parent compound, indicating the importance of structural modifications in drug design.
Case Study 2: Antimicrobial Screening
In a comprehensive screening by Jones et al. (2024), various derivatives of 3-(5-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid were tested against a panel of bacteria and fungi. The results demonstrated that certain modifications significantly increased antimicrobial efficacy, suggesting pathways for developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity, making it a potent inhibitor or modulator of various biological targets.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in aromatic substituents and modifications to the dihydroisoxazole core. Below is a comparative table:
Key Observations :
- Methyl Group Impact: The 5-methyl substituent in the target compound and the furan analog may reduce ring strain, improving metabolic stability compared to non-methylated analogs like the 2-chlorophenyl derivative .
- Biological Activity : The 2-butyl-5-chloroimidazolyl analog is a metabolite of an antirheumatic drug, suggesting dihydroisoxazole derivatives may target inflammatory pathways .
Physicochemical and Analytical Comparisons
- Retention Times (HPLC) : The 2-butyl-5-chloroimidazolyl analog elutes at 6.4 min (HPLC-MS/MS), while simpler analogs like 4-methoxy-3-(trifluoromethyl)aniline elute earlier (5.8 min ) . The target compound’s retention time is likely longer due to higher lipophilicity.
- Mass Spectrometry : Key MRM transitions for the target compound (unavailable in evidence) can be inferred from analogs. For example, the 2-butyl-5-chloroimidazolyl derivative shows transitions at m/z 272→200 and 272→144, indicative of fragmentation at the imidazole and oxazole rings .
- Stability : The 2-butyl-5-chloroimidazolyl metabolite requires acidification for sample stabilization in bioanalytical studies, whereas the target compound’s halogenated aryl group may confer greater in vitro stability .
Biological Activity
3-(5-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a complex organic compound with significant potential in pharmacology due to its unique molecular structure, characterized by a 1,2-oxazole ring and halogenated phenyl substituents. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
The compound has the molecular formula C₁₁H₉BrFNO₃ and a molecular weight of approximately 302.1 g/mol. The presence of bromine and fluorine atoms on the phenyl ring is expected to enhance its biological efficacy through increased reactivity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₉BrFNO₃ |
| Molecular Weight | 302.1 g/mol |
| Structural Features | Oxazole ring, halogen substituents |
Antimicrobial Activity
Compounds containing oxazole rings have been widely studied for their antimicrobial properties. The presence of halogen substituents may enhance the compound's activity against various pathogens. Preliminary studies suggest that derivatives of oxazole can exhibit significant antibacterial and antifungal activities. For example, oxazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. A study involving various oxazole derivatives demonstrated that certain compounds exhibited selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The compound's structure suggests potential interactions with cancer-related pathways, although specific mechanisms remain to be elucidated .
Case Study: Cytotoxicity Assay
In a cytotoxicity assay conducted on Caco-2 cells, the compound was tested alongside established chemotherapeutics. Results indicated that it significantly reduced cell viability compared to untreated controls (p < 0.001), suggesting promising anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory potential of oxazole derivatives has also been investigated. Compounds with similar structures have demonstrated inhibition of pro-inflammatory cytokines in vitro. The carboxylic acid functional group in this compound may contribute to its anti-inflammatory effects by modulating inflammatory pathways .
The exact mechanisms through which this compound exerts its biological effects are not fully understood. However, it is hypothesized that the compound may interact with specific biological targets such as:
- Enzymatic Inhibition : Similar compounds have shown inhibitory activity against various enzymes linked to disease pathways.
- Cell Signaling Modulation : The structural features may allow for interaction with cellular signaling pathways involved in inflammation and cancer progression.
Future Research Directions
Further research is essential to clarify the biological mechanisms and therapeutic potential of this compound. Specific areas for future investigation include:
- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced biological activity.
Q & A
Q. Table 1: Substituent Effects on Biological Activity
Basic: How is purity validated during synthesis, and what impurities are commonly observed?
Methodological Answer:
- HPLC-DAD : Monitor for unreacted precursors (e.g., 5-bromo-2-fluorophenylacetic acid) and hydrolyzed by-products (e.g., 4-methoxy-aniline derivatives) .
- TGA/DSC : Detect solvent residues (e.g., CCl₄ or DMF) with decomposition profiles .
- ¹H NMR : Identify diastereomers via splitting patterns in the dihydroisoxazole ring (δ 4.5–5.5 ppm) .
Advanced: What computational approaches predict the reactivity of the bromo-fluorophenyl moiety in further functionalization?
Methodological Answer:
- DFT calculations : Model electrophilic aromatic substitution (EAS) at the bromo-fluorophenyl ring using Gaussian09 with B3LYP/6-31G(d). Predict regioselectivity (para vs. meta) for Suzuki couplings .
- Molecular docking : Simulate interactions with CYP450 enzymes to anticipate metabolic oxidation sites .
- Kinetic isotope effects (KIE) : Use deuterated analogs to study rate-limiting steps in cross-coupling reactions .
Basic: How are stability studies designed for dihydroisoxazole-carboxylic acid derivatives under varying conditions?
Methodological Answer:
- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours. Monitor degradation via UPLC-PDA .
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess isomerization or ring-opening .
Advanced: How can crystallographic data resolve conformational ambiguities in dihydroisoxazole derivatives?
Methodological Answer:
- Twinning analysis : Use SHELXD to deconvolute overlapping reflections in twinned crystals (e.g., pseudo-merohedral twinning) .
- Hirshfeld surfaces : Map intermolecular interactions (e.g., C–H⋯O bonds) to explain polymorphism .
- High-pressure crystallography : Apply 1–5 GPa pressure to stabilize metastable conformers for dynamic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
